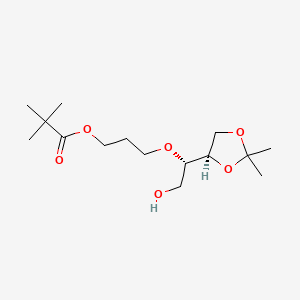
3-((S)-1-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethoxy)propyl pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((S)-1-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethoxy)propyl pivalate is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a dioxolane ring, a hydroxyethoxy group, and a pivalate ester, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((S)-1-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethoxy)propyl pivalate typically involves multiple steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of an appropriate diol with an aldehyde or ketone under acidic conditions.
Introduction of the Hydroxyethoxy Group: This step involves the reaction of the dioxolane intermediate with an epoxide, such as ethylene oxide, in the presence of a base to form the hydroxyethoxy group.
Esterification with Pivalic Acid: The final step is the esterification of the hydroxyethoxy intermediate with pivalic acid (trimethylacetic acid) using a suitable catalyst, such as sulfuric acid or a Lewis acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((S)-1-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethoxy)propyl pivalate can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or hydroxyethoxy sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-((S)-1-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethoxy)propyl pivalate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of 3-((S)-1-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethoxy)propyl pivalate involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with biological macromolecules, while the pivalate ester can undergo hydrolysis to release active metabolites. These interactions can modulate enzymatic activity, signal transduction pathways, and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-((S)-1-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethoxy)propyl acetate
- 3-((S)-1-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethoxy)propyl butyrate
- 3-((S)-1-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethoxy)propyl valerate
Uniqueness
The uniqueness of 3-((S)-1-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethoxy)propyl pivalate lies in its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the pivalate ester, in particular, enhances its stability and lipophilicity compared to similar compounds with different ester groups.
Properties
IUPAC Name |
3-[(1S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethoxy]propyl 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O6/c1-14(2,3)13(17)19-8-6-7-18-11(9-16)12-10-20-15(4,5)21-12/h11-12,16H,6-10H2,1-5H3/t11-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGZWBAPLPDLEP-NWDGAFQWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(CO)OCCCOC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@H](CO)OCCCOC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.38 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
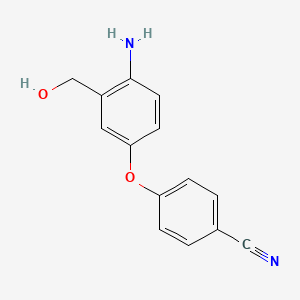
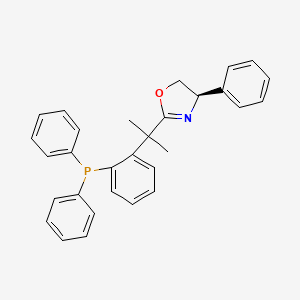
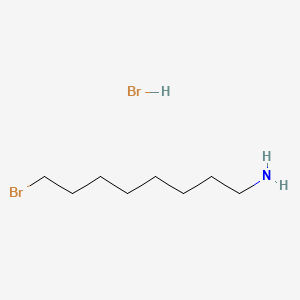
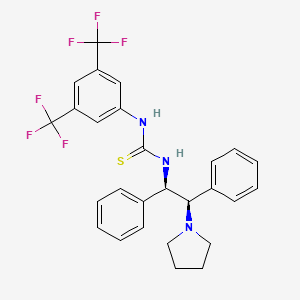
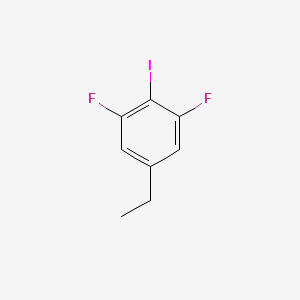
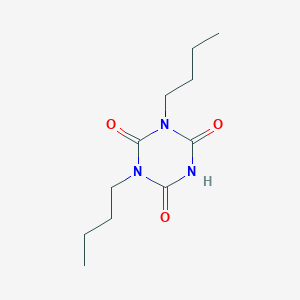
![1-(2-(Benzyl(methyl)amino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B8263355.png)
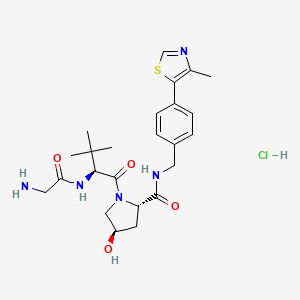
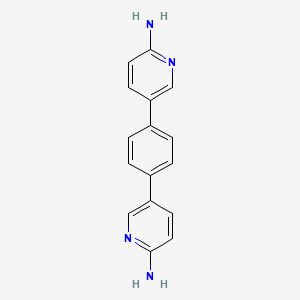

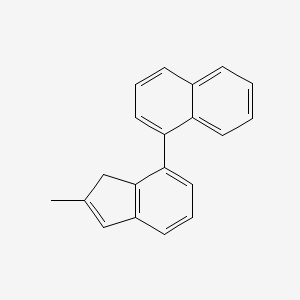
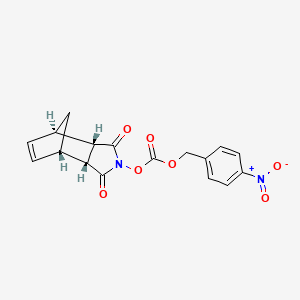
![6-Chloro-[3,4'-bipyridin]-2'-amine](/img/structure/B8263391.png)

